![molecular formula C16H23N3O3S B1681840 ethyl 2-[(4-methylpiperazine-1-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 903864-87-9](/img/structure/B1681840.png)

ethyl 2-[(4-methylpiperazine-1-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Vue d'ensemble

Description

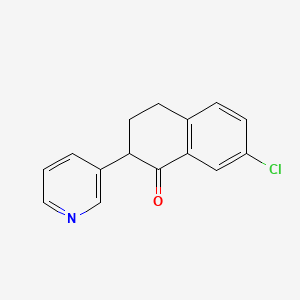

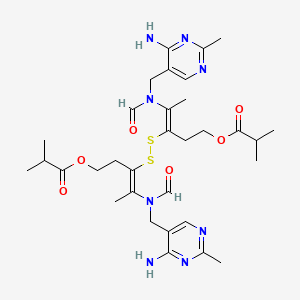

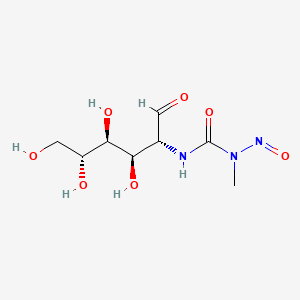

“Ethyl 2-[(4-methylpiperazine-1-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is a chemical compound with the molecular formula C16H23N3O3S . It is also known by other names such as SMU127 and CHEMBL4581678 .

Molecular Structure Analysis

The compound has a complex structure that includes a thiophene ring, a carbonyl group, an ethyl ester group, and a 4-methylpiperazine group . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

The compound has a molecular weight of 337.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound’s topological polar surface area is 90.1 Ų .Applications De Recherche Scientifique

Application as a TLR1/2 Agonist in Immunology

Scientific Field

This application falls under the field of Immunology .

Summary of the Application

SMU127 is identified as an agonist of the toll-like receptor 1/2 (TLR1/2) heterodimer . It plays a crucial role in the activation of the immune response.

Methods of Application

The compound was identified through structure-based virtual screening of 10.5 million compounds . It was validated based on a variety of HEK-Blue hTLRs reporter cell assay results .

Results or Outcomes

SMU127 stimulates NF-κB activation and promotes TNFα secretion in human macrophages and mononuclear cells . It has an EC50 of 0.55 ± 0.01 μM . Moreover, in vivo assays indicated that SMU127 could inhibit the growth of breast cancer tumors in BABL/c mice .

Role in Oxidative Stress Management in Microbiology

Scientific Field

This application is in the field of Microbiology .

Summary of the Application

SMU127, encoded by the smu127 gene, is predicted to be a component of the acetoin dehydrogenase (Adh) complex . This complex plays a role in managing oxidative stress in Streptococcus mutans .

Methods of Application

The role of SMU127 in oxidative stress management was studied using transcriptional and phenotypic characterization of Spx-regulated genes in Streptococcus mutans .

Results or Outcomes

Inactivation of the smu127 gene was found to be lethal . Other genes under Spx control were found to be involved in iron homeostasis, with inactivation resulting in impaired growth under different oxidative stress conditions, increased sensitivity to iron, and lower infectivity in rats .

Role in Synthetic Thiophene Derivatives in Medicinal Chemistry

Scientific Field

This application is in the field of Medicinal Chemistry .

Summary of the Application

Thiophene and its substituted derivatives, including SMU127, are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Methods of Application

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .

Results or Outcomes

Thiophene nucleus-containing compounds show various activities. For example, they act as anti-inflammatory agents, serotonin antagonists, and are used in the treatment of Alzheimer’s .

Role in Synthesis of Piperazine-Containing Drugs

Scientific Field

This application is in the field of Pharmaceutical Chemistry .

Summary of the Application

The piperazine moiety, which is present in SMU127, is often found in drugs or in bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .

Methods of Application

The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .

Results or Outcomes

Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Additionally, the piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease .

Orientations Futures

Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Propriétés

IUPAC Name |

ethyl 2-[(4-methylpiperazine-1-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3S/c1-3-22-15(20)13-11-5-4-6-12(11)23-14(13)17-16(21)19-9-7-18(2)8-10-19/h3-10H2,1-2H3,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHILACXNMTZEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)N3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-[(4-methylpiperazine-1-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2Z,4E,6E,10R,12E,16S,21S)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione](/img/structure/B1681771.png)